1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
Description
1-(2-Chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinolin-4(1H)-one derivative characterized by a 2-chlorobenzyl group at position 1, dimethoxy substituents at positions 6 and 7, and a phenylsulfonyl moiety at position 3. This compound is synthesized via reactions involving phenylsulfonyl chloride under basic conditions (e.g., DIPEA), achieving high yields (91%) through sequential proton elimination and sulfone formation . The Z selectivity of the product is confirmed by ¹H NMR analysis of methine proton shifts, consistent with analogous sulfone-containing quinolones . The dimethoxy groups enhance solubility and electronic modulation, while the 2-chlorobenzyl and phenylsulfonyl substituents contribute to steric and electronic effects critical for biological interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-21-12-18-20(13-22(21)31-2)26(14-16-8-6-7-11-19(16)25)15-23(24(18)27)32(28,29)17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEOQGAKVRZKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the 2-chlorobenzyl Group: This step involves the alkylation of the quinoline core with 2-chlorobenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: De-sulfonylated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.
Signal Transduction Pathways: It may also interfere with signal transduction pathways that are crucial for cell growth and survival, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-4(1H)-one derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Effects
- Phenylsulfonyl Group : Critical for Z/E selectivity and reactivity in sulfone formation. Aliphatic sulfonic acids fail in analogous reactions , highlighting the necessity of aromatic sulfonyl groups.
- Halogenation : Chloro and fluoro substituents (e.g., in and ) improve lipophilicity and target binding but may introduce steric challenges.
- Methoxy vs. Methyl Groups: The dimethoxy groups in the target compound enhance solubility compared to methyl substituents in ’s dihydroquinolinone derivative .
- Core Saturation: Dihydroquinolinones (e.g., ) exhibit reduced aromaticity and altered π-π interactions compared to fully unsaturated quinolones .
Biological Activity
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core with several functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, starting from isatin derivatives and incorporating the 2-chlorobenzyl group through alkylation reactions. The presence of methoxy and sulfonyl groups enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.
The biological activity of 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one primarily revolves around its ability to inhibit specific enzymes and interfere with cellular signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can disrupt cancer cell proliferation and induce apoptosis.
- Signal Transduction Interference : It may affect various signal transduction pathways that regulate cell growth and survival, contributing to its anti-cancer properties.
Anticancer Potential
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| A549 | 10.5 | Induction of apoptosis | |
| MCF-7 | 8.3 | Cell cycle arrest at G1 phase | |
| HCT116 | 5.0 | Significant growth inhibition | |
| B16-F10 | 12.0 | Reduced viability |
Comparative Studies
In comparison with structurally similar compounds, the unique combination of functional groups in 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one enhances its biological activity:
- 1-(2-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one : Lacks the phenylsulfonyl group; lower enzyme inhibition observed.
- 6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one : Absence of the chlorobenzyl group results in reduced interaction with molecular targets.
These comparisons highlight the significance of each functional group in modulating the compound's biological effects.
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on this quinoline structure. For instance:
- A study by Xia et al. demonstrated that modifications on the quinoline core could enhance anticancer efficacy against A375 cell lines, suggesting a structure-activity relationship that merits further exploration .
- Another investigation found that introducing various substituents into the phenylsulfonyl group could lead to compounds with improved selectivity for cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
